molecular formula C6H10N2O2 B13081562 2-Methoxy-1-(1H-pyrazol-4-yl)ethan-1-ol

2-Methoxy-1-(1H-pyrazol-4-yl)ethan-1-ol

Cat. No.: B13081562
M. Wt: 142.16 g/mol
InChI Key: QDZLTRGJPVPCKQ-UHFFFAOYSA-N
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Description

2-Methoxy-1-(1H-pyrazol-4-yl)ethan-1-ol is an organic compound with the molecular formula C6H10N2O2 It features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1-(1H-pyrazol-4-yl)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of 1H-pyrazole-4-carbaldehyde with methanol in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, with the temperature maintained at room temperature and the reaction time ranging from a few hours to overnight.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-(1H-pyrazol-4-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Nucleophiles such as halides and amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole-4-carboxylic acid, while reduction can produce 2-methoxy-1-(1H-pyrazol-4-yl)ethanol.

Scientific Research Applications

2-Methoxy-1-(1H-pyrazol-4-yl)ethan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methoxy-1-(1H-pyrazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine
  • 2-(1H-Imidazol-1-yl)ethanol
  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine

Uniqueness

2-Methoxy-1-(1H-pyrazol-4-yl)ethan-1-ol is unique due to its specific structure, which combines a methoxy group with a pyrazole ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from similar compounds.

Properties

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

IUPAC Name

2-methoxy-1-(1H-pyrazol-4-yl)ethanol

InChI

InChI=1S/C6H10N2O2/c1-10-4-6(9)5-2-7-8-3-5/h2-3,6,9H,4H2,1H3,(H,7,8)

InChI Key

QDZLTRGJPVPCKQ-UHFFFAOYSA-N

Canonical SMILES

COCC(C1=CNN=C1)O

Origin of Product

United States

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